4-Biphenylglyoxal
Overview
Description
4-Biphenylglyoxal is an organic compound with the molecular formula C14H12O3. It is known for its unique structure, which includes a biphenyl moiety and a glyoxal group.
Mechanism of Action
Target of Action
4-Biphenylglyoxal hydrate has been shown to be active against rhinovirus . Rhinoviruses are the primary cause of common colds and are a significant cause of morbidity in people with respiratory conditions. The compound’s primary target is the glyoxal in the virus, which it reacts with, leading to the virus’s destruction .
Mode of Action
It is believed to work by reacting with the glyoxal in the rhinovirus, which causes its destruction . This suggests that this compound may interfere with the virus’s ability to replicate or infect host cells.
Result of Action
The primary result of this compound’s action is the destruction of rhinovirus, potentially reducing the severity or duration of infections caused by this virus . .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various biomolecules, including enzymes and proteins
Cellular Effects
4-Biphenylglyoxal has been found to have anti-infective properties, and may be used as an alternative treatment for viral infections . It is believed to work by reacting with the glyoxal in the virus, which causes its destruction . The exact effects of this compound on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of biphenylmethanol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Biphenylglyoxal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research has explored its potential as an antiviral agent, particularly against rhinovirus.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Phenylglyoxal: This compound shares a similar glyoxal group but lacks the biphenyl moiety.
Methylglyoxal: Another related compound, known for its role in biological systems and its potential therapeutic applications.
Uniqueness: 4-Biphenylglyoxal’s uniqueness lies in its biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required .
Properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUOZSNZBKYOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198005 | |
Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-58-7 | |
Record name | α-Oxo[1,1′-biphenyl]-4-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4974-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylglyoxyaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53652 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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